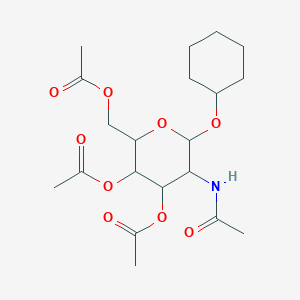

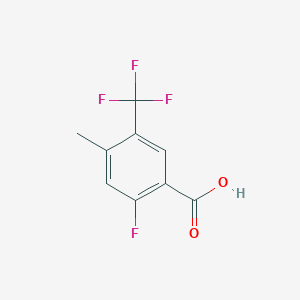

![molecular formula C12H7N3S B2773986 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 528522-91-0](/img/structure/B2773986.png)

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

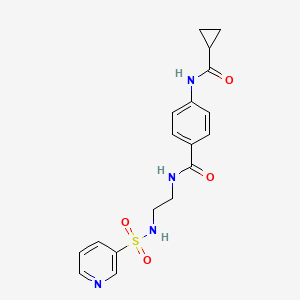

“4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is a chemical compound with the CAS Number: 528522-91-0. It has a molecular weight of 225.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is 1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 .Physical And Chemical Properties Analysis

“4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

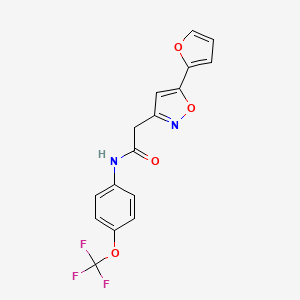

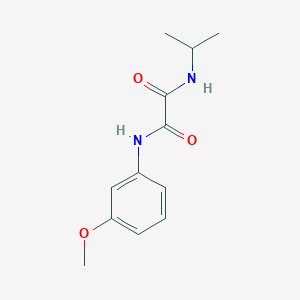

- Applications : Researchers have explored the use of regioselective nitrilases for the synthesis of compounds like 1,5-dimethyl-2-piperidone (1,5-DMPD) , atorvastatin , gabapentin , ®-baclofen , and (S)-pregabalin . These enzymes offer advantages over traditional chemical routes, including mild reaction conditions, environmental friendliness, and excellent regioselectivity.

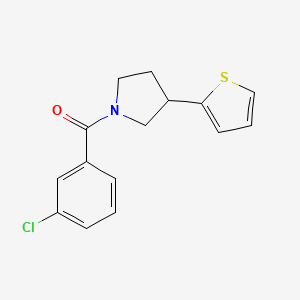

- ChemScene , a chemical supplier, provides 4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile (CAS 528522-91-0) for custom synthesis and bulk manufacturing . Researchers can explore its applications in designing novel compounds or optimizing existing processes.

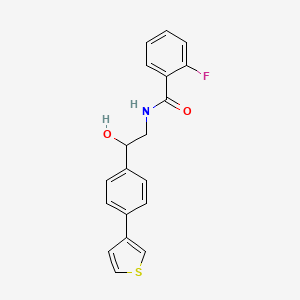

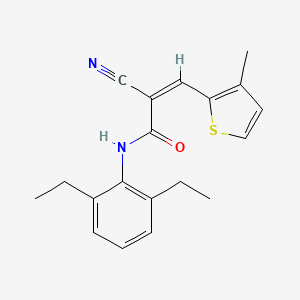

- Mechanism : The formation of the cyanomethyl radical from acetonitrile leads to intriguing reactions. For instance, it attacks coumarin derivatives, resulting in the production of target compounds .

Organic Synthesis and Regioselective Nitrilases

Custom Synthesis and Bulk Manufacturing

Radical Chemistry and Coumarin Derivatives

Safety and Hazards

The safety information for “4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

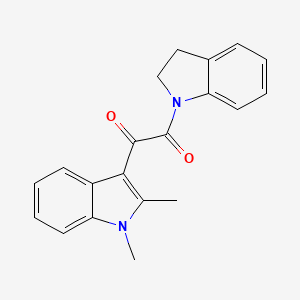

The primary target of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase plays a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids .

Mode of Action

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile interacts with nitrilase, which catalyzes the hydrolysis of one cyano group of dinitriles into corresponding cyanocarboxylic acids . This reaction is virtually impossible by chemical hydrolysis .

Biochemical Pathways

The biochemical pathway primarily affected by 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is the nitrilase-mediated biocatalysis reaction . The downstream effects of this pathway include the production of cyanocarboxylic acids from dinitriles .

Result of Action

The result of the action of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is the production of cyanocarboxylic acids from dinitriles . This reaction is of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .

Action Environment

The action of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is influenced by environmental factors such as the presence and concentration of the nitrilase enzyme . Additionally, the compound’s regioselectivity is affected by the carbon chain lengths and substituent group positions of substrates .

Eigenschaften

IUPAC Name |

4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCITPHNDXGZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)